3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine
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Overview
Description
3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine is an organic compound with a unique structure that includes a bromine atom, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine typically involves the reaction of 4-bromo-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-methylphenyl)-4-iodosydnone: Similar structure but with an iodine atom instead of a pyrazole ring.
4-Bromo-2-methylphenyl isocyanate: Contains an isocyanate group instead of a pyrazole ring.
Uniqueness
3-(4-Bromo-2-methylphenyl)-1h-pyrazol-5-amine is unique due to its specific combination of a bromine atom, a methyl group, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(4-bromo-2-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
DDHHYSIDUYUMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC(=NN2)N |
Origin of Product |
United States |
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